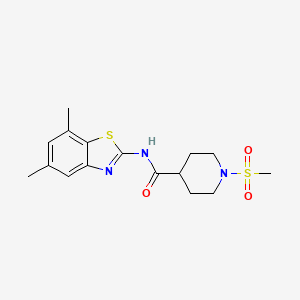
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide, also known as MTPC, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been used in the study of cell signaling, gene regulation, and drug metabolism. It has also been used in the study of cancer and other diseases, as well as in the development of new drugs.
作用機序
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has been found to act as an inhibitor of protein kinase C (PKC). PKC is a family of enzymes that are involved in a variety of cellular processes, including cell growth, differentiation, and metabolism. By inhibiting PKC, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has been found to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
One of the main advantages of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide in laboratory experiments is that it is relatively easy to synthesize. Furthermore, it is relatively stable and has a relatively low toxicity. However, one of the main limitations of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
In the future, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide could be used in a variety of applications, including the development of new drugs, the study of cell signaling, and the study of gene regulation. It could also be used in the study of diseases such as cancer and other diseases, as well as in the development of new therapeutic strategies. Additionally, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide could be used to study the effects of environmental toxins on human health, or to develop new diagnostic tools. Finally, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide could be used in the study of drug metabolism, as well as in the development of new drug delivery systems.
合成法
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki coupling reaction, and a Sonogashira coupling reaction. In the Grignard reaction, a Grignard reagent is reacted with a halide to produce N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide. In the Suzuki coupling reaction, an organoboron compound is reacted with an organoaluminum compound to produce N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide. In the Sonogashira coupling reaction, an organoboron compound is reacted with an organoaluminum compound to produce N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide.
特性
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-10-8-11(2)14-13(9-10)17-16(23-14)18-15(20)12-4-6-19(7-5-12)24(3,21)22/h8-9,12H,4-7H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOORQHPPJOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538306.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538314.png)
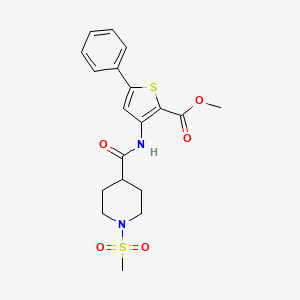
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538340.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538341.png)
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538349.png)
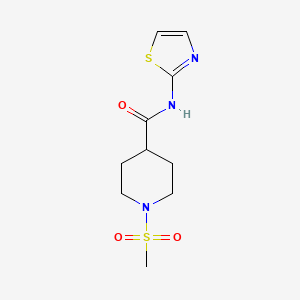
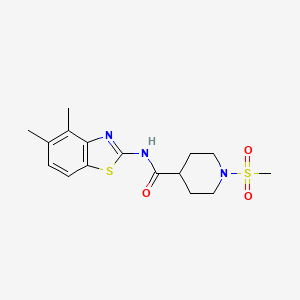
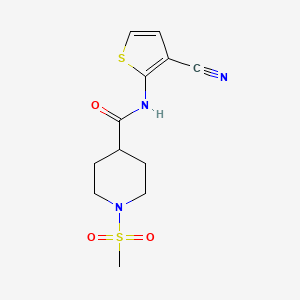
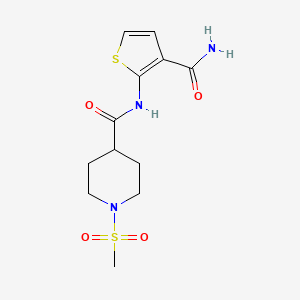

![1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538377.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538392.png)